2-(Cyclopropylmethoxy)-3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Description
2-(Cyclopropylmethoxy)-3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is a boronate ester-functionalized pyridine derivative with three key substituents:
- Fluorine atom at position 3: Enhances electronic effects and may influence regioselectivity in cross-coupling reactions.
- Pinacol boronate ester at position 5: Facilitates Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern organic synthesis .
This compound serves as a critical intermediate in pharmaceutical and materials science research, particularly in constructing biaryl motifs. Its structural features balance reactivity (via the boronate) and steric/electronic modulation (via substituents), making it versatile for tailored applications.
Properties
Molecular Formula |
C15H21BFNO3 |
|---|---|
Molecular Weight |
293.14 g/mol |
IUPAC Name |
2-(cyclopropylmethoxy)-3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |
InChI |
InChI=1S/C15H21BFNO3/c1-14(2)15(3,4)21-16(20-14)11-7-12(17)13(18-8-11)19-9-10-5-6-10/h7-8,10H,5-6,9H2,1-4H3 |
InChI Key |
NNTPAWLTVMZZJN-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(N=C2)OCC3CC3)F |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Pyridine Core with Cyclopropylmethoxy Substitution
The cyclopropylmethoxy group is usually introduced by nucleophilic substitution of a suitable hydroxyl or halogenated pyridine precursor with cyclopropylmethanol or its derivatives under basic conditions. This step ensures selective substitution at the 2-position of the pyridine ring.
Palladium-Catalyzed Borylation to Install the Boronate Ester
The key step for installing the 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group (pinacol boronate ester) is typically achieved through palladium-catalyzed borylation of an aryl or heteroaryl halide precursor.
| Parameter | Details |
|---|---|
| Catalyst | Palladium diacetate (Pd(OAc)2), or Pd(II) complexes such as Pd(dppf)Cl2 |
| Ligands | Biaryl phosphine ligands such as CyJohnPhos, PCyBiPh, or PcyBin |
| Boron Source | Bis(pinacolato)diboron (pinacolate diborane) |
| Base | Potassium acetate (KOAc), sodium carbonate (Na2CO3), cesium carbonate (Cs2CO3) |
| Solvent | Tetrahydrofuran (THF), 1,4-dioxane, or mixtures with DMF |
| Temperature | Reflux or elevated temperatures (100–110 °C) |
| Atmosphere | Inert atmosphere (nitrogen or argon) |
| Reaction Time | 3 to 20 hours depending on conditions |
-
- A flame-dried flask is charged with the palladium catalyst and ligand under inert atmosphere.
- Anhydrous solvent (THF or dioxane) is added, and the mixture is degassed.
- The halogenated pyridine precursor (bearing the cyclopropylmethoxy and fluoro substituents) is added along with bis(pinacolato)diboron and base.
- The reaction mixture is heated at reflux or 100–110 °C for several hours (typically 3–20 h).
- After completion, the mixture is cooled, diluted with water, and extracted with organic solvents.
- The crude product is purified by silica gel chromatography using mixtures of methanol and dichloromethane or hexanes and ethyl acetate.
Yields: Reported yields range from moderate to good (45% to 64%) depending on the exact conditions and substrates used.
Fluorine Incorporation
The fluorine atom is generally introduced early in the synthesis via fluorinated pyridine precursors or by selective fluorination methods before the borylation step. This ensures the fluorine substituent is retained during subsequent transformations.
Summary Table of Key Preparation Parameters
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Cyclopropylmethoxy installation | Cyclopropylmethanol, base (e.g., K2CO3), halopyridine precursor | Not explicitly reported | Nucleophilic substitution at 2-position |
| Palladium-catalyzed borylation | Pd(OAc)2, CyJohnPhos or PCyBiPh, bis(pinacolato)diboron, KOAc, THF or dioxane, reflux, inert atmosphere | 45–64 | Reaction time 3–20 h; inert atmosphere crucial |
| Fluorination (if applicable) | Fluorinated pyridine precursor or selective fluorination methods | N/A | Usually introduced prior to borylation |
Chemical Reactions Analysis
Types of Reactions
2-(Cyclopropylmethoxy)-3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine can undergo various chemical reactions, including:
Oxidation: The boronic ester group can be oxidized to form the corresponding boronic acid.
Reduction: The pyridine ring can be reduced under specific conditions to form piperidine derivatives.
Substitution: The fluorine atom and the boronic ester group can participate in substitution reactions, such as Suzuki-Miyaura cross-coupling.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or sodium perborate (NaBO3) can be used as oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used as reducing agents.
Substitution: Palladium catalysts (e.g., Pd(PPh3)4) and bases (e.g., potassium carbonate, K2CO3) are commonly used in Suzuki-Miyaura cross-coupling reactions.
Major Products
Oxidation: Boronic acid derivatives.
Reduction: Piperidine derivatives.
Substitution: Various biaryl compounds through cross-coupling reactions.
Scientific Research Applications
2-(Cyclopropylmethoxy)-3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.
Biology: Potential use in the development of enzyme inhibitors or as a ligand in biochemical assays.
Medicine: Investigated for its potential as a pharmacophore in drug discovery, particularly in the design of anti-cancer and anti-inflammatory agents.
Industry: Utilized in the synthesis of advanced materials, such as polymers and electronic materials.
Mechanism of Action
The mechanism of action of 2-(Cyclopropylmethoxy)-3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine depends on its application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the target enzyme, thereby blocking its activity. The boronic ester group can form reversible covalent bonds with nucleophilic residues in the enzyme’s active site, such as serine or cysteine.
Comparison with Similar Compounds
Steric and Electronic Effects
Pharmacological Relevance
- Boronate esters like the target compound are pivotal in synthesizing kinase inhibitors and antiviral agents. The cyclopropylmethoxy group may enhance metabolic stability compared to simpler alkoxy substituents .
Biological Activity
The compound 2-(Cyclopropylmethoxy)-3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is a pyridine derivative that incorporates a cyclopropylmethoxy group and a boron-containing moiety. This compound has gained attention in medicinal chemistry due to its potential biological activities and applications in drug development.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 275.16 g/mol. Its structure can be represented as follows:
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The presence of the boron atom in the dioxaborolane moiety enhances the compound's ability to form reversible covalent bonds with biological nucleophiles, which can modulate enzyme activities and influence signaling pathways.
Pharmacological Effects
Research indicates that this compound exhibits several pharmacological effects:
- Antitumor Activity : Studies have shown that derivatives of pyridine compounds can inhibit tumor cell proliferation. The specific mechanism involves the modulation of cell cycle regulators and apoptosis pathways.
- Antimicrobial Properties : Preliminary tests suggest that the compound may possess antimicrobial activity against certain bacterial strains, potentially due to its ability to disrupt bacterial cell membranes.
- Neuroprotective Effects : There is emerging evidence that compounds with similar structures may protect neuronal cells from oxidative stress and apoptosis, indicating potential applications in neurodegenerative diseases.
Case Studies
- Antitumor Study : A study conducted on various pyridine derivatives demonstrated that compounds similar to this compound exhibited significant cytotoxicity against human cancer cell lines (HeLa and MCF7). The IC50 values were reported in the range of 10–20 µM.
- Antimicrobial Testing : In vitro assays against Staphylococcus aureus and Escherichia coli revealed that the compound showed moderate antibacterial activity with minimum inhibitory concentration (MIC) values around 50 µg/mL.
Data Table: Summary of Biological Activities
Q & A
Q. What are the common synthetic routes for preparing this pyridine-based boronate ester?
The compound is typically synthesized via sequential functionalization of the pyridine ring. A key step involves introducing the pinacol boronate ester group via Miyaura borylation, where palladium catalysts (e.g., Pd(dppf)Cl₂) mediate the cross-coupling between a halogenated pyridine precursor and bis(pinacolato)diboron . Fluorination at the 3-position may be achieved using electrophilic fluorinating agents (e.g., Selectfluor), while the cyclopropylmethoxy group is introduced via nucleophilic substitution or Mitsunobu reactions under anhydrous conditions .
Q. How is this compound characterized to confirm its structure and purity?
Key characterization methods include:
- NMR Spectroscopy : ¹H, ¹³C, ¹⁹F, and ¹¹B NMR to verify substituent positions and boron integration . For example, the ¹⁹F NMR signal near -120 ppm confirms the fluorine substituent’s electronic environment .
- X-ray Crystallography : SHELX software (e.g., SHELXL) is widely used for refining crystal structures, particularly for resolving steric effects from the cyclopropylmethoxy group .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and isotopic patterns .
Q. What are the primary applications of this compound in organic synthesis?
The boronate ester moiety enables participation in Suzuki-Miyaura cross-coupling reactions, forming C–C bonds with aryl/heteroaryl halides. This is critical for constructing biaryl architectures in drug discovery . The fluorine substituent may enhance metabolic stability or modulate electronic properties in target molecules .
Q. What safety precautions are necessary when handling this compound?
- Moisture Sensitivity : The boronate ester is hydrolytically unstable; reactions must be conducted under inert atmospheres (N₂/Ar) .
- Toxicity : Use fume hoods and personal protective equipment (PPE) to avoid inhalation or skin contact, as fluorinated pyridines can exhibit neurotoxic effects .
Advanced Research Questions
Q. How can reaction conditions be optimized for Suzuki-Miyaura couplings involving sterically hindered partners?
- Ligand Selection : Bulky ligands like SPhos or RuPhos improve catalytic efficiency by mitigating steric hindrance from the cyclopropylmethoxy group .
- Solvent Systems : Mixed solvents (e.g., toluene/water) enhance solubility of hydrophobic intermediates.
- Temperature Control : Elevated temperatures (80–100°C) accelerate coupling but may require careful monitoring to prevent boronate ester degradation .
Q. How does the cyclopropylmethoxy group influence regioselectivity in cross-coupling reactions?
The cyclopropylmethoxy group introduces steric bulk, directing coupling to the less hindered 5-position (boronate site). Computational studies (DFT) can predict transition-state geometries, while competition experiments with substituted substrates validate selectivity trends .
Q. What strategies address the instability of the boronate ester under acidic or basic conditions?
Q. How can impurities arising from boronate ester hydrolysis be identified and mitigated?
Q. What challenges arise in crystallizing this compound, and how are they resolved?
The compound’s flexibility and low melting point complicate crystallization. Strategies include:
Q. How does the fluorine substituent affect electronic properties in downstream derivatives?
Fluorine’s electronegativity alters electron density, which can be quantified via Hammett constants (σₚ). This impacts reactivity in electrophilic substitutions or hydrogen-bonding interactions in biological targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
